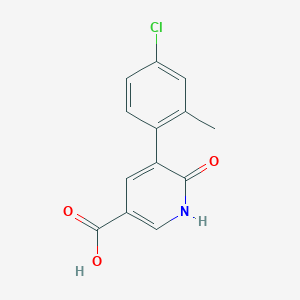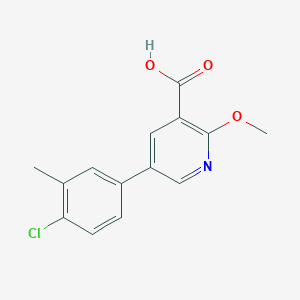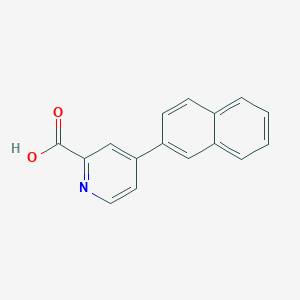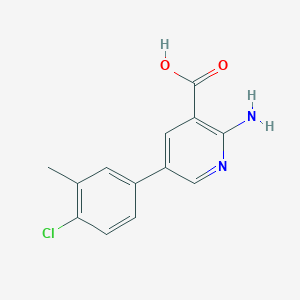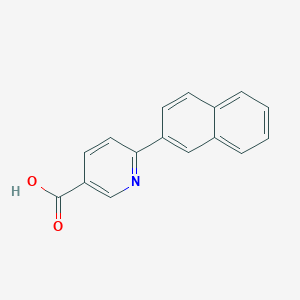
6-(Naphthalen-2-YL)nicotinic acid
Übersicht
Beschreibung
It is a white solid with a molecular formula of C16H11NO2 and a molecular weight of 249.26 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-YL)nicotinic acid can be achieved through various synthetic routes. One common method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . For example, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at 20°C results in the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles . The structure of the obtained derivatives can be confirmed by X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Naphthalen-2-YL)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: For example, the reaction with chloroacetyl chloride yields 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine and naphthalene rings.
Coupling Reactions: Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds in this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, cyanothioacetamides, and chloroacetyl chloride . Reaction conditions often involve the use of solvents like ethanol and dimethylformamide (DMF), and catalysts such as palladium complexes for coupling reactions .
Major Products
The major products formed from these reactions include various substituted nicotinic acid derivatives, such as 3-cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate .
Wissenschaftliche Forschungsanwendungen
6-(Naphthalen-2-YL)nicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of nicotinic acid have shown potential as inhibitors of enzymes like carbonic anhydrase III, which is involved in lipogenesis and cancer progression.
Medicine: Nicotinic acid derivatives have been investigated for their antitubercular and anticancer activities
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, nicotinic acid can interact with the G protein-coupled receptor GPR109A, leading to changes in lipid metabolism and reduction of plasma lipid levels . Additionally, its derivatives can inhibit enzymes like carbonic anhydrase III by binding to the active site and forming coordinate bonds with the zinc ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(Naphthalen-2-YL)nicotinic acid include other nicotinic acid derivatives, such as:
- 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles
- 6-aryl-2-methylnicotinohydrazides
- 6-(hexyloxy)pyridine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its combination of the pyridine and naphthalene rings, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Eigenschaften
IUPAC Name |
6-naphthalen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-7-8-15(17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRZTIAUVCOQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258203 | |
| Record name | 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733776-42-6 | |
| Record name | 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733776-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Naphthalenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




